molecular formula C17H27N3O4S B4582532 N-[2-(dimethylamino)ethyl]-2-methoxy-5-(1-piperidinylsulfonyl)benzamide

N-[2-(dimethylamino)ethyl]-2-methoxy-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B4582532
M. Wt: 369.5 g/mol
InChI Key: IEBLKYMXPALHRH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is a benzamide derivative, a class of compounds known for a variety of biological activities. These compounds are synthesized and modified to explore their potential in various pharmacological applications.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves structural modifications of known compounds to enhance their pharmacological activities. For instance, Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from metoclopramide, indicating a method for the synthesis of similar compounds (Sakaguchi et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their biological activities. The presence of different substituents can significantly impact their pharmacological properties, as demonstrated by studies on various benzamide analogs. For example, Rewcastle et al. (1986) studied the structure-activity relationships of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, showing how different substituents affect their antitumor activity (Rewcastle et al., 1986).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, depending on their specific substituents. These reactions can lead to the formation of new compounds with potentially different biological activities. For instance, Huang et al. (2002) developed a method using a benzofurazan fluorescent reagent for the determination of saturated carboxylic acids, illustrating the chemical reactivity of related compounds (Huang et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Kranjc et al. (2012) discussed the crystal structures of benzamide derivatives, highlighting how different substituents impact their physical properties (Kranjc et al., 2012).

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including binding affinities and reactivity, influenced by their molecular configurations. Perrone et al. (2000) conducted a structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrating how structural changes affect their binding profiles (Perrone et al., 2000).

Scientific Research Applications

Pharmacology and Toxicology of Hallucinogens

Research on similar compounds, such as N-benzylphenethylamine ("NBOMe") hallucinogens, has been extensive due to their profound serotonergic activity. These substances are known for their strong affinity for the serotonin 5-HT2A receptor, leading to potent hallucinogenic effects. Studies have explored their pharmacodynamics, toxicology, and the mechanism behind their psychoactive effects. For instance, the pharmacology and toxicology of NBOMe hallucinogens have been reviewed, highlighting their high potency and associated risks, including rhabdomyolysis and seizures (Halberstadt, 2017).

Amyloid Imaging in Alzheimer's Disease

Another area of interest is the application of certain compounds in amyloid imaging for Alzheimer's disease. Compounds with specific structural features, including substitutions that enhance their binding to amyloid plaques, are valuable tools in diagnosing and understanding the progression of Alzheimer's. Studies on radioligands like [18F]-FDDNP and 11C-PIB have shown promise in distinguishing between Alzheimer's patients and healthy controls, offering insights into the disease's pathophysiology (Nordberg, 2008).

Chemical Analysis and Environmental Impact

The analysis and environmental impact of psychoactive and pharmaceutical compounds, including their occurrence, fate, and behavior in aquatic environments, are crucial research areas. For example, studies on parabens have examined their biodegradability, ubiquity in surface water, and potential endocrine-disrupting effects, underscoring the importance of understanding chemical pollutants' environmental pathways and impacts (Haman et al., 2015).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-19(2)12-9-18-17(21)15-13-14(7-8-16(15)24-3)25(22,23)20-10-5-4-6-11-20/h7-8,13H,4-6,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBLKYMXPALHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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